2-Methoxybenzyl alcohol
Overview
Description
2-Methoxybenzyl alcohol, also known as o-Anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid with a pleasant odor. This compound is commonly used as an intermediate in organic synthesis and has various applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-methoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .
Another method involves the hydrogenation of 2-methoxybenzaldehyde in the presence of a palladium catalyst. This reaction is conducted under mild conditions and produces this compound with high selectivity .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxybenzaldehyde. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of this compound can yield 2-methoxytoluene when treated with strong reducing agents.
Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 2-Methoxybenzoic acid
Reduction: 2-Methoxytoluene
Substitution: 2-Methoxybenzyl chloride or bromide
Scientific Research Applications
2-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl alcohol involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms . The compound’s hydroxyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Methoxybenzyl alcohol can be compared with other similar compounds such as 2-Methoxybenzoic acid, 2-Methoxytoluene, and 2-Methoxybenzaldehyde.
2-Methoxybenzoic acid: This compound is the oxidized form of this compound and is used in the synthesis of various pharmaceuticals.
2-Methoxytoluene: This reduced form of this compound is used as a solvent and in the production of fragrances.
2-Methoxybenzaldehyde: This compound is a precursor to this compound and is used in the synthesis of various organic compounds.
This compound is unique due to its versatile reactivity and wide range of applications in different fields, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2-methoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYBQSHRJMURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060606 | |
Record name | Benzenemethanol, 2-methoxy- | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |
Record name | 2-Methoxybenzyl alcohol | |
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Vapor Pressure |
0.00429 [mmHg] | |
Record name | 2-Methoxybenzyl alcohol | |
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CAS No. |
612-16-8, 1331-81-3 | |
Record name | 2-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |
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Record name | 2-Methoxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisyl alcohol | |
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Record name | 612-16-8 | |
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Record name | Benzenemethanol, 2-methoxy- | |
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Record name | Benzenemethanol, 2-methoxy- | |
Source | EPA DSSTox | |
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Record name | 2-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |
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Record name | Anisyl alcohol (o-,m-,p-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |
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Record name | 2-METHOXYBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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